Barium tellurate

LTCC Low-temperature cofired ceramics Dielectric materials

Barium tellurate (BaTeO₄, molecular weight 328.94 g·mol⁻¹) is an inorganic tellurium(VI) salt belonging to the alkaline-earth tellurate family. It crystallizes in the monoclinic P2₁/c space group (also reported in the orthorhombic Pbcn polymorph) with Ba²⁺ in 9-coordinate geometry and Te⁶⁺ in tetrahedral oxygen coordination.

Molecular Formula BaO4Te
Molecular Weight 328.9 g/mol
CAS No. 13466-24-5
Cat. No. B12840263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium tellurate
CAS13466-24-5
Molecular FormulaBaO4Te
Molecular Weight328.9 g/mol
Structural Identifiers
SMILES[O-][Te](=O)(=O)[O-].[Ba+2]
InChIInChI=1S/Ba.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
InChIKeyMADYYGTXXCOMRD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Tellurate (CAS 13466-24-5) — Physicochemical Identity and Compound Class Positioning for Dielectric and Electronic Procurement


Barium tellurate (BaTeO₄, molecular weight 328.94 g·mol⁻¹) is an inorganic tellurium(VI) salt belonging to the alkaline-earth tellurate family [1]. It crystallizes in the monoclinic P2₁/c space group (also reported in the orthorhombic Pbcn polymorph) with Ba²⁺ in 9-coordinate geometry and Te⁶⁺ in tetrahedral oxygen coordination [2][3]. The compound is isostructural with barium molybdate (BaMoO₄) [4]. In the BaO–TeO₂ binary system, multiple stoichiometric phases form sequentially with increasing Ba content: BaTe₄O₉, BaTe₂O₆, BaTeO₃, BaTeO₄, and Ba₂TeO₅, each exhibiting distinct dielectric signatures across the microwave spectrum [5][6].

Why Intra-Class Substitution of Barium Tellurate (BaTeO₄) Routinely Fails in Microwave Dielectric LTCC Procurement


Substituting BaTeO₄ or its BaO–TeO₂ system congeners with other alkaline-earth tellurates (SrTeO₄, CaTeO₄) or alternative tellurate systems (Bi₂Te₂O₈, BaTiTe₃O₉) is not functionally equivalent because the key differentiating parameters—sintering temperature, quality factor (Q×f), dielectric permittivity, and electrode co-firing compatibility—are jointly determined by the specific A-site cation identity and the Ba:Te stoichiometric ratio [1]. The Ba²⁺ ionic radius (1.35 Å in 6-coordination) uniquely stabilizes the low-temperature phase formation sequence that enables densification at only 550 °C for Te-rich phases—a temperature ~100 °C lower than the minimum required for Bi₂Te₂O₈ and ~75 °C lower than BaTiTe₃O₉ [2][3]. Furthermore, the chemical compatibility of Ba-rich tellurate compositions with aluminum metal electrodes is a property specific to the Ba–Te–O ternary system that has not been demonstrated for Sr- or Ca-tellurate analogs, which lack published co-firing data with base-metal electrodes [4]. Even within the BaO–TeO₂ system, interchanging BaTe₄O₉ (εr = 17.5, Q×f = 54,700 GHz) with BaTiTe₃O₉ (εr = 29, Q×f = 1,700 GHz) results in a >30-fold degradation in quality factor, rendering the substitution functionally invalid for low-loss microwave applications [2][5].

Barium Tellurate Differentiation Evidence — Quantitative Comparator Benchmarks for LTCC Dielectric Procurement


Ultra-Low Sintering Temperature: BaTe₄O₉ Densification at 550 °C vs. Bi₂Te₂O₈ at 650 °C

The Te-rich barium tellurate phase BaTe₄O₉ achieves full densification at a sintering temperature of only 550 °C over a 2-hour dwell time, which is 100 °C lower than the 650 °C required for the bismuth tellurate phase Bi₂Te₂O₈ to achieve comparable density [1][2]. This 550 °C processing window falls below the melting point of aluminum (660 °C), enabling direct co-firing with aluminum electrodes that is not achievable with Bi₂Te₂O₈-based systems requiring oxygen-atmosphere sintering at ≥650 °C [3]. The Ba₂TeO₅ (Ba-rich) phase requires 850 °C for complete phase formation, demonstrating that only the Te-rich compositions (BaTe₄O₉, BaTe₂O₆) achieve the ultra-low thermal budget that distinguishes barium tellurates from the broader tellurate compound family [1].

LTCC Low-temperature cofired ceramics Dielectric materials

Quality Factor (Q×f) Superiority: BaTe₄O₉ at 54,700 GHz vs. Bi₂Te₂O₈ at 23,000 GHz

At microwave frequencies (12–14 GHz), polycrystalline BaTe₄O₉ ceramics sintered at 550 °C for 2 h exhibit a Q×f product of 54,700 GHz, representing a 2.38-fold advantage over Bi₂Te₂O₈ which achieves a Q×f of only 23,000 GHz at a higher sintering temperature of 650 °C [1][2]. The BaO–TeO₂ binary system as a whole delivers Q×f values spanning 34,000–55,000 GHz depending on composition, with BaTe₄O₉ (54,700 GHz), BaTe₂O₆ (50,300 GHz), Ba₂TeO₅ (49,600 GHz), and BaTeO₃ (34,000 GHz) all exceeding the Bi₂O₃–TeO₂ system's maximum reported Q×f of ~41,000 GHz [3][4]. The BaTiTe₃O₉ ternary tellurate, by contrast, achieves a Q×f of only 1,700 GHz at 7.6 GHz—a >30-fold degradation [5]. This Q×f differential is the primary differentiator for insertion-loss-sensitive microwave resonator and filter applications.

Microwave dielectric Quality factor Low-loss ceramics

Aluminum Electrode Co-Firing Compatibility: BaTe₄O₉ vs. Limitation to Silver in Competing Tellurate LTCC Systems

Polycrystalline BaTe₄O₉ is chemically compatible with highly conductive aluminum metal electrodes and has been successfully co-fired in a single step at 500–550 °C while maintaining good electrical performance, as established by Kwon, Lanagan, and Shrout [1][2]. In contrast, the Bi₂O₃–TeO₂ system (Bi₂Te₂O₈) requires sintering under an oxygen atmosphere at ≥650 °C, which exceeds the thermal stability window of aluminum electrodes and limits co-firing options to silver or other noble metals [3][4]. The Ba-rich barium tellurate compositions (e.g., Ba₂TeO₅) additionally demonstrate chemical compatibility with silver electrodes, while the Te-rich phases (BaTe₄O₉) uniquely enable aluminum integration [5]. This dual-electrode compatibility across the BaO–TeO₂ composition space has not been reported for any competing tellurate system (Sr-, Ca-, or Bi-based).

Electrode compatibility Aluminum co-firing Base-metal electrodes

DFT-Calculated Electronic Band Gap: BaTeO₄ (2.206 eV) vs. Perovskite BaTeO₃ and SrTeO₃ Films (3.9–4.2 eV)

Density functional theory (DFT) calculations from the Materials Project database report a computed electronic band gap of 2.206 eV for BaTeO₄ in the orthorhombic Pbcn polymorph, placing this compound in the visible-light-responsive semiconductor regime [1][2]. This contrasts sharply with epitaxially stabilized perovskite BaTeO₃ thin films, which exhibit a significantly wider band gap of approximately 3.9 eV, and SrTeO₃ films at 4.2 eV [3]. The 2.206 eV band gap of BaTeO₄ is comparable to that of well-known visible-light photocatalysts and suggests potential utility in semiconductor devices where narrower band gaps are advantageous for charge carrier generation under visible irradiation. The formation energy of −2.260 eV/atom indicates thermodynamic stability against decomposition into elemental constituents [1].

Band gap Semiconductor Electronic structure

Phase-Composition Tunability of Dielectric Properties Across the BaO–TeO₂ Binary System: εr Range 10–21 with Q×f Range 34,000–55,000 GHz

The BaO–TeO₂ binary system offers unique composition-dependent tunability of microwave dielectric properties across four distinct stoichiometric phases formed sequentially from Te-rich (500 °C) to Ba-rich (850 °C) compositions: BaTe₄O₉ (εr = 17.5, Q×f = 54,700 GHz, TCf = −90 ppm/°C), BaTe₂O₆ (εr = 21, Q×f = 50,300 GHz, TCf = −51 ppm/°C), BaTeO₃ (εr = 10, Q×f = 34,000 GHz, TCf = −54 ppm/°C), and Ba₂TeO₅ (εr = 17, Q×f = 49,600 GHz, TCf = −124 ppm/°C) [1][2]. No other tellurate system provides a comparable continuous tunability range within a single binary phase diagram: the Bi₂O₃–TeO₂ system yields εr = 30–54 and Q×f = 1,100–41,000 GHz but with a narrower Q×f maximum; the CaO–TeO₂ system has been explored but lacks published comprehensive microwave dielectric data across all composition points [3][4]. The oxygen coordination of tellurium progresses systematically from TeO₄ to TeO₆ via TeO₃₊₁ and TeO₃ with increasing barium content, confirmed by infrared spectroscopy [2].

Dielectric tunability Phase engineering BaO-TeO₂ system

Water Solubility as a Processability and Handling Differentiator: BaTeO₄ (0.727 g/100 mL at 20 °C) vs. Ultra-Low Solubility Alkaline-Earth Tellurates

Barium tellurate (BaTeO₄) exhibits a water solubility of 0.727 g/100 mL (7.27 g/L) at 20 °C, which is classified as 'slightly soluble' [1]. This solubility level is functionally identical to that reported for calcium tellurate (CaTeO₄, 0.727 g/100 mL at 20 °C) , but represents a measurable aqueous solubility that facilitates wet-chemical processing routes (precipitation, hydrothermal synthesis) and enables BaTeO₄ to serve as a precursor for the preparation of other tellurates or telluric acid via dissolution–recrystallization pathways [2]. BaTeO₄ is 'very soluble in nitric acid' and can be reduced to barium telluride (BaTe) by treatment with hydrogen or carbon at elevated temperatures, providing a synthetic entry point to telluride-based semiconductors and thermoelectrics [3][4].

Solubility Aqueous processing Precursor chemistry

Evidence-Anchored Research and Industrial Application Scenarios for Barium Tellurate (BaTeO₄)


Low-Temperature Cofired Ceramic (LTCC) Multilayer Microwave Devices with Aluminum Electrodes

The combination of ultra-low sintering temperature (550 °C for BaTe₄O₉ [1]) and demonstrated chemical compatibility with aluminum metal electrodes [2] makes barium tellurate a candidate dielectric material for LTCC multilayer microwave devices where aluminum electrode integration is desired. This replaces the conventional silver-electrode LTCC paradigm with a substantially lower-cost base-metal electrode system, while maintaining competitive microwave dielectric performance: εr = 17.5, Q×f = 54,700 GHz, TCf = −90 ppm/°C [2]. The ability to co-fire at 550 °C—100 °C below the aluminum melting point—provides a sufficient thermal budget margin for reliable manufacturing, a margin not available with Bi₂Te₂O₈-based LTCC (650 °C minimum sintering vs. 660 °C Al melting point) [3].

High-Q Microwave Dielectric Resonators and Filters for Low-Loss Communication Systems

The exceptionally high Q×f product of 54,700 GHz achieved by BaTe₄O₉ [1], combined with an intermediate dielectric constant of 17.5, positions barium tellurate ceramics for use in microwave dielectric resonators and band-pass filters where insertion loss minimization is the primary design constraint. The 2.38× Q×f advantage over Bi₂Te₂O₈ (54,700 vs. 23,000 GHz [2]) and the >30× advantage over BaTiTe₃O₉ (54,700 vs. 1,700 GHz [3]) establish this material as the highest-Q tellurate-based dielectric with an ultra-low processing temperature. The negative TCf of −90 ppm/°C indicates that temperature compensation strategies (e.g., composite formulation with positive-TCf materials) would be required for applications demanding near-zero thermal drift.

Host Matrix for Rare-Earth Ion Luminescence in Barium Tellurite Glasses

Barium tellurite glasses (BaO–TeO₂ system, 10–20 mol% BaO) serve as effective host matrices for rare-earth ion (Eu³⁺, Dy³⁺, Er³⁺, Nd³⁺) photoluminescence due to their low phonon energies (500–800 cm⁻¹), which minimize non-radiative losses and enable strong visible-light emission [1]. These glasses exhibit zero stress-optic response—a property specifically associated with the BaO modifier due to the high metallicity of Ba–O bonds and the d/NC ratio exceeding 0.5 Å [2]—making them suitable for optical fibers, LCD projector lenses, and interference instruments [2]. The photoluminescence intensity in Ba-tellurite glasses is reported to be comparable to that of crystalline molybdate and tungstate phosphors [1].

Precursor for Barium Telluride (BaTe) Synthesis and Tellurate Derivative Preparation

Barium tellurate (BaTeO₄) can be reduced to barium telluride (BaTe) by treatment with hydrogen or carbon at elevated temperatures [1], providing a synthetic entry point to BaTe-based semiconductor and thermoelectric materials. Additionally, BaTeO₄ is employed as a precursor in the preparation of other tellurate compounds and for the isolation of telluric acid [2]. Its measurable water solubility (7.27 g/L at 20 °C [3]) and high solubility in nitric acid [4] enable wet-chemical purification and processing routes. The thermal decomposition pathway from BaH₄TeO₆ to BaTeO₄ at 375 °C [5] provides an alternative synthesis route for phase-pure BaTeO₄ production.

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